Carnitine Chloride

Solubility Pharmaceutical Formulation Biochemistry

Standard L-carnitine forms often lack the solubility or pharmacokinetic profile needed for specific in vivo and liquid formulation work. Carnitine Chloride (CAS 461-05-2) directly solves this with distinct physicochemical advantages. - **High Aqueous Solubility:** ≥100 mg/mL - ideal for concentrated cell culture stocks without osmotic stress or precipitation. - **PK Profile:** Achieves Cmax 84.7 µmol/L and t1/2 60.3h for sustained systemic carnitine load. - **Formulation Fit:** Preferred for oral solutions, syrups, and injectables; bypasses hygroscopicity issues. - **Racemic Control:** DL-form serves as a cost-effective control or starting material for synthesis.

Molecular Formula C7H16NO3.Cl
C7H16ClNO3
Molecular Weight 197.66 g/mol
CAS No. 461-05-2
Cat. No. B196141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarnitine Chloride
CAS461-05-2
Synonyms3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Chloride;  (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride;  (±)-Carnitine chloride;  (±)-Carnitine hydrochloride;  Aplegin;  Bicarnesine;  Carnitine chloride;  Carnitine, hydrochloride;  DL-Carnitine hydr
Molecular FormulaC7H16NO3.Cl
C7H16ClNO3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)O
InChIInChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H
InChIKeyJXXCENBLGFBQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility>29.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Carnitine Chloride Specifications & Solubility


Carnitine Chloride (CAS 461-05-2), also known as DL-Carnitine hydrochloride, is a racemic mixture of the quaternary ammonium stereoisomers L-carnitine and D-carnitine. Its molecular formula is C7H16ClNO3 with a molecular weight of 197.66 g/mol [1]. As a chloride salt, it appears as a white to almost white crystalline powder, with a melting point range of 197-199 °C and a pH of 1.8-2.5 (100 g/L in H₂O). A critical physicochemical characteristic for handling and storage is its high hygroscopicity, requiring storage below +30°C in a dry environment to prevent deliquescence [1].

High aqueous solubility Supports preparation of concentrated stock solutions for cell-based assays and liquid formulation research without precipitation concerns.
Racemic DL mixture Contains both L- and D-carnitine stereoisomers, useful as a racemic control in chiral comparison studies and for cost-effective synthesis research.
Moisture-sensitive handling High hygroscopicity requires dry, temperature-controlled storage (below +30 °C) to maintain powder integrity; suited for applications where immediate dissolution is planned.

Carnitine Chloride Non-Interchangeability


Procurement decisions for carnitine compounds cannot rely on a simple 'carnitine equivalence' due to fundamental differences in physicochemical properties that directly impact formulation processes and experimental outcomes. Carnitine chloride exhibits a unique combination of high aqueous solubility, strong hygroscopicity, and a specific pharmacokinetic profile in vivo. These attributes starkly contrast with other common salts, such as the non-hygroscopic and highly stable L-carnitine-L-tartrate, which is preferred for solid oral dosage forms due to its superior processability and shelf-life [1]. Furthermore, the pharmacokinetic behavior of carnitine chloride differs significantly from carnitine esters like acetyl-L-carnitine and propionyl-L-carnitine, particularly concerning maximum plasma concentration and elimination half-life [2]. These critical differences mean that substituting one form for another can lead to manufacturing complications or invalid scientific data.

Salt form mismatch: L-carnitine-L-tartrate

L-carnitine-L-tartrate is non-hygroscopic and designed for solid oral dosage manufacturing. Direct substitution with carnitine chloride may cause processing failures due to moisture uptake and deliquescence; formulation behavior may not transfer.

Ester analog substitution: acetyl- or propionyl-L-carnitine

Acetyl- and propionyl-L-carnitine exhibit markedly different pharmacokinetic profiles (lower Cmax, shorter half-life). Research endpoints requiring sustained systemic carnitine exposure may shift significantly if esters are used as drop-in replacements.

Enantiomeric purity: L-carnitine vs racemate

Carnitine chloride is a racemic DL-mixture. The D-isomer may interfere with carnitine transporter recognition and biological readouts; enantiopure L-carnitine products cannot be assumed interchangeable without chiral verification.

Carnitine Chloride Quantitative Evidence


Aqueous Solubility vs. L-Carnitine Base

Carnitine chloride demonstrates a significantly higher aqueous solubility compared to the L-carnitine base (inner salt). The chloride salt form is readily soluble in water, with reported solubility of ≥100 mg/mL (505.92 mM) at 25°C . In contrast, L-carnitine base has a lower aqueous solubility of approximately 5.33 g/L (26.96 mM), as determined by computational methods (ALOGPS) [1]. This difference is critical for preparing concentrated stock solutions in a laboratory setting.

Aqueous solubility vs. L-carnitine base
Cross-study comparable
≥100 mg/mL (505.92 mM)~18.8× vs. base
Supports concentrated aqueous stock preparation in lab workflows.
Comparison based on computational solubility for base; ambient temperature.
Solubility Pharmaceutical Formulation Biochemistry

Pharmacokinetic Profile vs. Carnitine Esters

After a single 2.0 g oral dose of L-carnitine in healthy human volunteers, the resulting pharmacokinetic profile of L-carnitine was compared to its endogenous metabolites, acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC). L-carnitine achieved a maximum plasma concentration (Cmax) of 84.7 ± 25.2 µmol/L and an area under the curve (AUC₀-∞) of 2676.4 ± 708.3 µmol/L·h [1]. These values were significantly higher than those for ALC (Cmax: 12.9 ± 5.5 µmol/L, p < 0.01) and PLC (Cmax: 5.08 ± 3.08 µmol/L, p < 0.01).

Cmax vs. carnitine esters
Head-to-head
84.7 ± 25.2 µmol/L~6.6× ALC, ~16.7× PLC
Reported higher peak exposure in human volunteer PK study; useful for systemic exposure research models.
Single 2 g oral dose, n=12; p
Elimination half-life vs. esters
Head-to-head
60.3 ± 15.0 h68% longer than ALC, 135% longer than PLC
Indicates prolonged systemic presence; may extend sampling windows in PK research models.
p
Hygroscopicity vs. L-carnitine-L-tartrate
Class-level inference
Carnitine chloride: hygroscopic, deliquescent
L-Carnitine-L-tartrate: non-hygroscopic, free-flowing at ≤60% RH
Solid-state processability strongly favors the tartrate salt; carnitine chloride is more suited to liquid formulations.
Qualitative comparison from patent and supplier data; verify under specific processing conditions.
Pharmacokinetics Bioavailability Carnitine Metabolism

Elimination Half-Life vs. Carnitine Esters

The same head-to-head pharmacokinetic study revealed a significantly longer elimination half-life (t½) for L-carnitine (60.3 ± 15.0 h) compared to its acetyl and propionyl esters. The half-life of acetyl-L-carnitine was 35.9 ± 28.9 h, and that of propionyl-L-carnitine was 25.7 ± 30.3 h (p < 0.01) [1]. This suggests that L-carnitine is cleared from the body more slowly than its metabolites.

Elimination half-life vs. esters
Head-to-head
60.3 ± 15.0 h68% longer than ALC, 135% longer than PLC
Indicates prolonged systemic presence; may extend sampling windows in PK research models.
p
Hygroscopicity vs. L-carnitine-L-tartrate
Class-level inference
Carnitine chloride: hygroscopic, deliquescent
L-Carnitine-L-tartrate: non-hygroscopic, free-flowing at ≤60% RH
Solid-state processability strongly favors the tartrate salt; carnitine chloride is more suited to liquid formulations.
Qualitative comparison from patent and supplier data; verify under specific processing conditions.
Pharmacokinetics Drug Metabolism Carnitine

Stability & Hygroscopicity vs. L-Carnitine-L-Tartrate

Carnitine chloride is highly hygroscopic, which presents significant challenges for manufacturing solid oral dosage forms like tablets and capsules, often requiring specialized moisture-controlled environments [1]. In contrast, L-carnitine-L-tartrate is described as a non-hygroscopic and crystalline powder that is stable at normal air moisture (≤60% relative humidity), does not clump, and is highly suitable for processing with rapidly running tablet presses [2]. This makes carnitine chloride the less optimal choice for standard solid-dose manufacturing.

Hygroscopicity vs. L-carnitine-L-tartrate
Class-level inference
Carnitine chloride: hygroscopic, deliquescent
L-Carnitine-L-tartrate: non-hygroscopic, free-flowing at ≤60% RH
Solid-state processability strongly favors the tartrate salt; carnitine chloride is more suited to liquid formulations.
Qualitative comparison from patent and supplier data; verify under specific processing conditions.
Solid-state Chemistry Pharmaceutical Formulation Stability

Carnitine Chloride Application Scenarios


Aqueous Stock Solutions for Cell Culture & Assays

Due to its exceptionally high aqueous solubility of ≥100 mg/mL [1], carnitine chloride is an ideal choice for preparing concentrated stock solutions used in cell culture media supplementation or various in vitro experiments. This high solubility allows for the addition of small volumes of a concentrated stock to achieve desired final concentrations without causing osmotic stress or precipitation, a practical advantage over the less soluble L-carnitine base [1].

In Vivo Studies for Systemic Carnitine

For animal studies or clinical research where the primary objective is to achieve and maintain high plasma concentrations of L-carnitine, carnitine chloride is the preferred form. Its pharmacokinetic profile, characterized by a Cmax of 84.7 µmol/L and a half-life of 60.3 h [2], is superior to that of acetyl-L-carnitine and propionyl-L-carnitine, which have lower Cmax and shorter half-lives [2]. This makes carnitine chloride more effective for inducing and sustaining a systemic carnitine load.

Liquid Pharmaceutical Formulations

The high aqueous solubility and stability in solution (when stored appropriately) make carnitine chloride the material of choice for formulating liquid preparations, such as oral solutions, syrups, or injectable dosage forms [1]. Its hygroscopic nature, while a disadvantage for solid-dose manufacturing, is a non-issue for liquid formulations where it is already dissolved. This application leverages its key solubility advantage while bypassing its primary physicochemical limitation.

Racemic Mixture Comparative Studies

As a racemic mixture (DL-form), carnitine chloride (CAS 461-05-2) is often used as a control or in comparative studies against the pure L-isomer [1]. This allows researchers to investigate the biological effects of the inactive D-isomer or to use the racemate as a more cost-effective starting material for certain chemical syntheses and analytical method development [1].

Application
Selection Property
Validation Focus
Aqueous stock solution preparation
High aqueous solubility (reported ≥100 mg/mL)
Concentrate homogeneity and absence of precipitation in cell culture media
Pharmacokinetic research models
Reported higher Cmax and prolonged half-life versus carnitine esters
Systemic exposure endpoint monitoring; plasma sampling schedule design
Liquid formulation research (oral/injectable preparation)
High water solubility; hygroscopicity is mitigated in solution
Solution stability, pH compatibility, and excipient interaction studies
Chiral comparison and racemate control studies
DL-racemate (contains both L- and D-carnitine)
Enantiomer-specific assay validation; transporter selectivity experiments

Technical Documentation Hub

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